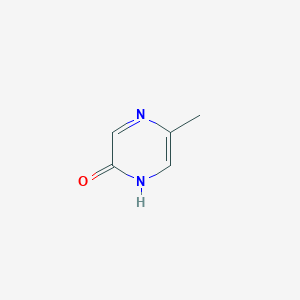

2-Hydroxy-5-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-7-5(8)3-6-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJNWPBBFIRYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174787 | |

| Record name | 2-Hydroxy-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20721-17-9 | |

| Record name | 2-Hydroxy-5-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-methylpyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-5-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX039G48ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylpyrazine, also known as 5-Methylpyrazin-2(1H)-one. The document covers its chemical and physical properties, synthesis and purification, analytical characterization, and known biological activities, with a focus on its potential role in modulating bacterial quorum sensing.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₆N₂O. It exists in tautomeric equilibrium with its pyrazinone form, 5-Methylpyrazin-2(1H)-one. The available and predicted physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, many properties are predicted and should be confirmed through empirical testing.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | - |

| Molecular Weight | 110.11 g/mol | --INVALID-LINK-- |

| CAS Number | 20721-17-9 | --INVALID-LINK-- |

| Synonyms | 5-Methylpyrazin-2(1H)-one, 5-Methyl-2-pyrazinol | --INVALID-LINK-- |

| Appearance | Brown to black solid | --INVALID-LINK-- |

| Melting Point | 68-69 °C | --INVALID-LINK-- |

| Boiling Point | (Predicted) | - |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 11.72 ± 0.40 (Predicted) | --INVALID-LINK-- |

| Solubility | Information not readily available | - |

Synthesis and Purification

Proposed Synthesis of this compound

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxylic acid [1]

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, combine a 40% aqueous solution of methylglyoxal and 2-aminomalonamide.

-

Cool the mixture to approximately 5°C using an ice bath.

-

Slowly add a 40% aqueous solution of sodium hydroxide dropwise while maintaining the internal temperature at 5°C.

-

After the addition is complete, continue stirring at 5°C for 6 hours.

-

Neutralize the reaction mixture to pH 6 with a 10% hydrochloric acid solution to precipitate the crude 3-hydroxy-5-methylpyrazine-2-carboxamide.

-

Filter the solid, wash with water, and dry.

-

To the crude carboxamide, add a 50% sulfuric acid solution and reflux the mixture for 12 hours to hydrolyze the amide to a carboxylic acid.

-

Cool the reaction mixture to room temperature to precipitate 3-hydroxy-5-methylpyrazine-2-carboxylic acid.

-

Filter the solid, wash with water, and dry.

Step 2: Synthesis of this compound (Proposed)

-

The 3-hydroxy-5-methylpyrazine-2-carboxylic acid obtained from Step 1 can be decarboxylated by heating. The precise temperature and conditions would need to be optimized, but heating the solid above its melting point in a suitable high-boiling solvent or neat could induce decarboxylation.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Purification Protocol

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.

-

Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for purification.

Analytical Characterization

Spectroscopic Data (Predicted)

¹H NMR (in CDCl₃):

-

δ ~2.3 ppm (s, 3H): Methyl protons (-CH₃)

-

δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the pyrazine ring

-

δ >10 ppm (br s, 1H): Hydroxyl proton (-OH) or amide proton (N-H) in the pyrazinone tautomer.

¹³C NMR (in CDCl₃):

-

δ ~20 ppm: Methyl carbon (-CH₃)

-

δ ~120-140 ppm: Aromatic carbons

-

δ >150 ppm: Carbonyl carbon in the pyrazinone tautomer

FTIR (KBr pellet):

-

~3400 cm⁻¹ (broad): O-H stretching vibration

-

~3000-3100 cm⁻¹: Aromatic C-H stretching

-

~1650 cm⁻¹ (strong): C=O stretching of the pyrazinone tautomer

-

~1600, 1480 cm⁻¹: C=C and C=N stretching of the aromatic ring

Mass Spectrometry:

-

Molecular Ion (M⁺): m/z = 110

-

Major Fragments: Loss of CO (m/z = 82), and subsequent fragmentation of the pyrazine ring.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of this compound.

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or the compound itself if sufficiently volatile, GC-MS can be used.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Carrier Gas: Helium

-

Injection: Split/splitless inlet.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C).

-

Detection: Electron ionization (EI) mass spectrometry.

Biological Activity and Mechanism of Action

Pyrazinone derivatives are known to be involved in bacterial cell-to-cell communication, a process known as quorum sensing (QS). In many pathogenic bacteria, QS regulates the expression of virulence factors and biofilm formation. While the specific role of this compound is not well-documented, it is plausible that it could act as a modulator of QS pathways.

Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a well-studied model organism for quorum sensing. It possesses a complex QS network involving multiple signaling molecules. Pyrazinones have been identified as potential QS signaling molecules in various bacteria. The diagram below illustrates a simplified overview of the P. aeruginosa QS network, indicating a potential point of interaction for pyrazinone-like molecules.

Experimental Protocol: Biofilm Inhibition Assay

To assess the potential of this compound as a quorum sensing inhibitor, a biofilm inhibition assay can be performed.

Detailed Methodology

-

Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Luria-Bertani broth) with an overnight culture of P. aeruginosa and grow to the mid-logarithmic phase.

-

Plate Preparation: In a 96-well microtiter plate, add the bacterial culture to each well.

-

Compound Addition: Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO, with a solvent control) to the wells. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to allow for biofilm formation.

-

Washing: Carefully remove the culture medium and wash the wells gently with a buffer (e.g., phosphate-buffered saline) to remove planktonic (free-floating) bacteria.

-

Staining: Add a solution of crystal violet (e.g., 0.1%) to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the stain that has bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Conclusion

This compound is a pyrazinone derivative with potential applications in the modulation of bacterial quorum sensing. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and established knowledge of related compounds. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its biological activity and mechanism of action, particularly in the context of developing novel anti-virulence agents for drug development.

References

An In-depth Technical Guide on 2-Hydroxy-5-methylpyrazine (CAS: 20721-17-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylpyrazine, also known by its tautomeric form 5-methylpyrazin-2(1H)-one, is a heterocyclic organic compound with the chemical formula C₅H₆N₂O. As a substituted pyrazine, it belongs to a class of compounds that are of significant interest in the fields of flavor chemistry, materials science, and pharmacology. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its physicochemical properties, synthesis, spectroscopic data, and potential biological activities, presented in a format tailored for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 20721-17-9 | |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [2] |

| Synonyms | 5-Methylpyrazin-2(1H)-one, 5-Methyl-2-pyrazinol | [3] |

| Melting Point | 68-69 °C | |

| Boiling Point | 376.2 °C at 760 mmHg (Predicted) | |

| Density | 1.22 g/cm³ (Predicted) | |

| Monoisotopic Mass | 110.04801 Da | [1] |

| XlogP (Predicted) | -0.3 | [1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Mass Spectrometry (MS): Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented in Table 2.[1] These values are crucial for identifying the compound in mass spectrometry analyses.

| Adduct | m/z |

| [M+H]⁺ | 111.05529 |

| [M+Na]⁺ | 133.03723 |

| [M-H]⁻ | 109.04073 |

| [M]⁺ | 110.04746 |

Table 2: Predicted m/z Values for this compound Adducts [1]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While specific ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available, data from structurally similar compounds can be used for preliminary characterization. For instance, the spectra of other pyrazine and pyridine derivatives can offer clues to the expected chemical shifts and vibrational modes. Researchers are advised to obtain experimental spectra on their own synthesized or acquired samples for unambiguous identification.

Synthesis of this compound

Several synthetic routes for the preparation of pyrazine derivatives have been reported. Two potential pathways for the synthesis of this compound or its precursors are described below.

One-Pot Synthesis from 1,3-Dihydroxyacetone

A green and efficient one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine has been reported, which could potentially be adapted.[4] This method involves the reaction of biomass-derived 1,3-dihydroxyacetone with diammonium phosphate.

Experimental Protocol (Illustrative Adaptation): A detailed protocol for the direct synthesis of this compound via this method is not available. However, a general procedure based on the synthesis of a related compound is as follows:

-

Dissolve 1,3-dihydroxyacetone and diammonium phosphate in a mixture of dioxane and water.

-

Adjust the pH of the solution to approximately 8.0–9.1.

-

Heat the reaction mixture at 90 °C for 1 hour.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and isolate the product through extraction and purification (e.g., column chromatography).

Caption: One-pot synthesis of this compound.

Synthesis from Methylglyoxal and 2-Amino Malonamide

A patent describes a method for preparing 2-methyl-5-pyrazine formate, which involves the initial formation of a 3-hydroxy-5-methylpyrazine derivative from methylglyoxal and 2-amino malonamide.[5]

Experimental Protocol (General Outline):

-

React methylglyoxal with 2-amino malonamide in an alkaline solution to generate 3-hydroxy-5-methylpyrazine-2-formamide.

-

Hydrolyze the formamide derivative to obtain 3-hydroxy-5-methylpyrazine-2-carboxylic acid.

-

Further chemical modifications would be necessary to arrive at this compound.

Caption: Synthesis route from methylglyoxal.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of pyrazine derivatives has been extensively investigated for its pharmacological potential.

Antimicrobial Activity

Pyrazine derivatives have been reported to possess antibacterial and antifungal properties. The evaluation of the antimicrobial activity of novel pyrazine compounds is typically performed using standard microbiological assays.

Experimental Protocol (General Antimicrobial Susceptibility Testing):

-

Microbroth Dilution Method:

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate the wells of a microtiter plate with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Add the different concentrations of the test compound to the wells.

-

Incubate the plates under appropriate conditions (e.g., 35±1 °C for 18-24 hours for bacteria).[6]

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[6][7]

-

-

Agar Well Diffusion Method:

-

Prepare an agar plate inoculated with the test microorganism.

-

Create wells in the agar using a sterile borer.

-

Add a solution of the test compound at a known concentration to each well.

-

Incubate the plate under suitable conditions.

-

Measure the diameter of the zone of inhibition around each well to assess the antimicrobial activity.[8]

-

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of pyrazine derivatives against various cancer cell lines, suggesting their potential as anticancer agents.[9][10][11][12] The MTT assay is a common method to evaluate in vitro cytotoxicity.

Experimental Protocol (MTT Assay for Cytotoxicity):

-

Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.[10]

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and the half-maximal inhibitory concentration (IC₅₀) value.

Caption: Workflow for MTT cytotoxicity assay.

Signaling Pathways

Currently, there is no published information directly implicating this compound in specific signaling pathways. However, given the role of other pyrazine derivatives as kinase inhibitors, it is plausible that this compound could also interact with cellular signaling cascades.[9] Further research, such as molecular docking studies and in vitro kinase assays, is required to elucidate its mechanism of action and identify potential molecular targets.

Conclusion

This compound is a pyrazine derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a lack of comprehensive experimental data for this specific compound, the information available for related pyrazines suggests that it may possess interesting biological activities. This technical guide serves as a starting point for researchers, providing the known physicochemical properties, potential synthetic routes, and general protocols for evaluating its biological effects. Future research should focus on obtaining detailed spectroscopic characterization, optimizing its synthesis, and conducting thorough in vitro and in vivo studies to explore its pharmacological potential and mechanism of action.

References

- 1. PubChemLite - this compound (C5H6N2O) [pubchemlite.lcsb.uni.lu]

- 2. 2-Hydroxymethyl-5-methylpyrazine-4-oxide | C6H8N2O2 | CID 13023005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

- 6. turkjps.org [turkjps.org]

- 7. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-5-methylpyrazine

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylpyrazine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and potential biological significance, with a focus on its molecular characteristics.

Core Molecular Information

This compound, also known by its tautomeric form 5-methylpyrazin-2(1H)-one, is a substituted pyrazine. Pyrazines are a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the ring. The addition of a hydroxyl and a methyl group to the pyrazine core modifies its chemical and biological properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H6N2O | [1] |

| Molecular Weight | 110.11 g/mol | [2] |

| Monoisotopic Mass | 110.04801 Da | [1] |

| Predicted XlogP | -0.3 | [1] |

Synthesis and Experimental Protocols

One possible synthetic approach could involve the condensation of a 1,2-dicarbonyl compound with an amino acid derivative. For instance, the synthesis of 2-hydroxymethyl-5-methylpyrazine has been achieved via a one-pot reaction from 1,3-dihydroxyacetone and diammonium phosphate.[3][4] A similar strategy could potentially be adapted for the synthesis of this compound.

A hypothetical workflow for a generic pyrazine synthesis is outlined below.

Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly available. However, based on the analysis of similar compounds, the expected spectral characteristics can be inferred. For comparison, the 1H NMR spectrum of the related compound 2-Hydroxy-5-methylpyridine shows signals in the aromatic region corresponding to the ring protons and a singlet for the methyl group protons.[5]

Predicted Collision Cross Section (CCS)

Predicted CCS values for various adducts of this compound have been calculated and are presented in the table below. These values are useful in mass spectrometry-based analyses.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 111.05529 | 117.4 |

| [M+Na]+ | 133.03723 | 127.5 |

| [M-H]- | 109.04073 | 117.7 |

| [M+NH4]+ | 128.08183 | 137.2 |

| [M+K]+ | 149.01117 | 125.3 |

Tautomerism

It is crucial for researchers to recognize that this compound can exist in tautomeric equilibrium with 5-methyl-1H-pyrazin-2-one.[1] Tautomers are structural isomers that readily interconvert, and this phenomenon can significantly influence the compound's reactivity and spectroscopic properties.[6] The equilibrium between the hydroxy and the keto forms can be influenced by factors such as solvent and temperature.[6]

Biological Activity and Drug Development

The broader class of pyrazine derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[7][8][9] For instance, some pyrazine-containing compounds have been investigated for their potential as urease inhibitors, antioxidants, and antimicrobial agents.[10][11]

While specific studies on the biological activity of this compound are limited, its structural similarity to other biologically active pyrazines suggests it could be a valuable scaffold for medicinal chemistry and drug discovery efforts. The pyrazine ring is a key component in several approved drugs, such as the proteasome inhibitor Bortezomib.[12] The exploration of derivatives of this compound could lead to the discovery of novel therapeutic agents.

The potential involvement of pyrazine compounds in various biological pathways can be conceptualized as follows:

References

- 1. PubChemLite - this compound (C5H6N2O) [pubchemlite.lcsb.uni.lu]

- 2. GSRS [precision.fda.gov]

- 3. One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR [m.chemicalbook.com]

- 6. Tautomer - Wikipedia [en.wikipedia.org]

- 7. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.knaw.nl [pure.knaw.nl]

- 9. Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis [mdpi.com]

- 10. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Occurrence of 2-Hydroxy-5-methylpyrazine in Foods

Introduction

This compound, also known by its tautomeric form 5-methyl-2(1H)-pyrazinone, is a heterocyclic aromatic compound that contributes to the complex flavor profiles of a wide array of thermally processed foods. As a member of the pyrazine family, it is primarily formed during the Maillard reaction and Strecker degradation, which are non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. These reactions are fundamental to the development of characteristic aromas and tastes in foods such as roasted coffee, cocoa, baked goods, and roasted nuts. This technical guide provides a comprehensive overview of the natural occurrence of this compound in foods, its formation pathways, analytical methodologies for its detection and quantification, and a summary of available quantitative data for related pyrazine compounds.

Natural Occurrence

Pyrazines are widely distributed in thermally treated food products. While specific quantitative data for this compound is limited in the existing literature, the presence of numerous other pyrazine derivatives in roasted, baked, and fried foods is well-documented. Foods known to contain a significant amount of pyrazines include:

-

Roasted Coffee Beans: The roasting process provides ideal conditions for the Maillard reaction, leading to the formation of a rich profile of pyrazines that are crucial to the characteristic coffee aroma. Studies have identified various alkylpyrazines in roasted coffee.[1][2][3]

-

Cocoa and Chocolate Products: Fermentation and roasting of cocoa beans are key steps in chocolate production that generate a complex mixture of flavor compounds, including a variety of pyrazines.[4][5][6][7]

-

Baked Goods: The crust of bread and other baked products is a prime site for Maillard browning and, consequently, pyrazine formation.[8][9][10]

-

Roasted Nuts: The roasting of nuts such as peanuts, almonds, and pecans leads to the development of characteristic nutty and roasted flavors, to which pyrazines are major contributors.[11][12][13][14]

Formation Pathways

The primary route for the formation of this compound and other pyrazines in food is the Maillard reaction . This complex series of reactions is initiated by the condensation of a reducing sugar and an amino acid.

The Maillard Reaction

The Maillard reaction can be broadly divided into three stages:

-

Initial Stage: A reducing sugar reacts with an amino compound to form a Schiff base, which then cyclizes to form a glycosylamine. This undergoes an Amadori or Heyns rearrangement to form a ketosamine or aldosamine, respectively.[15][16][17]

-

Intermediate Stage: The Amadori or Heyns products undergo dehydration and fragmentation to form a variety of reactive intermediates, including dicarbonyl compounds like glyoxal, methylglyoxal, and diacetyl. The Strecker degradation of amino acids by these dicarbonyl compounds produces Strecker aldehydes and α-aminoketones.[16][17][18]

-

Final Stage: The reactive intermediates from the intermediate stage condense and polymerize to form a wide range of heterocyclic compounds, including pyrazines, as well as brown nitrogenous polymers and copolymers known as melanoidins.[15][16]

The formation of the pyrazine ring occurs through the condensation of two α-aminoketone molecules. The specific substituents on the pyrazine ring are determined by the nature of the initial amino acids and sugars, as well as the reaction conditions such as temperature, pH, and water activity.

Quantitative Data

While a significant body of research exists on the quantification of various pyrazines in food, there is a notable lack of specific quantitative data for this compound. The following table summarizes the concentration ranges of some of the most commonly reported pyrazines in different food matrices to provide a context for the expected levels of pyrazine compounds.

| Food Matrix | 2,5-Dimethylpyrazine | 2,3,5-Trimethylpyrazine | 2,3,5,6-Tetramethylpyrazine | Reference(s) |

| Roasted Cocoa Powder | 1562.0 - 1678.0 ppb | 10840.0 - 12540.0 ppb | 12670.0 - 15070.0 ppb | [4] |

| Fermented Cocoa Beans | 154.8 µ g/100g | 23.0 µ g/100g | 19.8 µ g/100g | [5] |

Note: The concentrations are reported as found in the cited literature and may have been determined using different analytical methods and roasting/processing conditions.

Experimental Protocols

The analysis of pyrazines in food matrices typically involves extraction of the volatile compounds followed by separation and detection, most commonly using Gas Chromatography-Mass Spectrometry (GC-MS).

General Workflow for Pyrazine Analysis

A typical experimental workflow for the quantification of pyrazines in a food sample includes the following steps:

-

Sample Preparation: The food sample is homogenized. This may involve grinding, milling, or blending to increase the surface area for efficient extraction.[19][20]

-

Extraction: Volatile and semi-volatile compounds, including pyrazines, are extracted from the food matrix. Common techniques include:

-

Headspace Solid-Phase Microextraction (HS-SPME): A simple, solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile analytes.[12][21]

-

Liquid-Liquid Extraction (LLE): The sample is extracted with an organic solvent.

-

Solid-Phase Extraction (SPE): The sample extract is passed through a solid sorbent to isolate the analytes of interest.[22][23]

-

-

Gas Chromatography (GC) Separation: The extracted analytes are injected into a GC system where they are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Mass Spectrometry (MS) Detection and Quantification: The separated compounds are introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This allows for the identification and quantification of individual pyrazines.[24][25][26][27][28]

Biological Activity

The biological activities of many individual pyrazine compounds are still under investigation. Some studies have suggested that certain pyrazines may possess antimicrobial and antioxidant properties.[6][29][30][31][32] However, specific research on the biological or signaling pathways of this compound is very limited.

Conclusion and Future Research

This compound is a naturally occurring flavor compound in many thermally processed foods, formed predominantly through the Maillard reaction. While its presence is inferred from the analysis of related pyrazine compounds, there is a clear gap in the scientific literature regarding its specific concentration in various food matrices. Future research should focus on:

-

Developing and validating sensitive and selective analytical methods for the routine quantification of this compound in a wide range of foods.

-

Elucidating the specific reaction kinetics and precursor molecules that favor the formation of this compound during food processing.

-

Investigating the potential biological activities and toxicological profile of this compound to better understand its implications for human health.

A deeper understanding of the occurrence and formation of this and other pyrazines will enable food scientists to better control and optimize flavor development in food products and provide valuable information for researchers in the fields of food chemistry, nutrition, and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. eprints.ums.edu.my [eprints.ums.edu.my]

- 9. researchgate.net [researchgate.net]

- 10. Real-Time Monitoring of Volatile Compounds Losses in the Oven during Baking and Toasting of Gluten-Free Bread Doughs: A PTR-MS Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Volatile Profile of Nuts, Key Odorants and Analytical Methods for Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. "Characterization of the Volatile Compounds in Raw and Roasted Georgia " by Yi Gong, Adrian Kerrihard et al. [digitalcommons.montclair.edu]

- 14. researchgate.net [researchgate.net]

- 15. futurelearn.com [futurelearn.com]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]

- 22. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.rsc.org [pubs.rsc.org]

- 25. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. scholars.direct [scholars.direct]

- 28. scholars.direct [scholars.direct]

- 29. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pure.knaw.nl [pure.knaw.nl]

- 31. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

The Formation of 2-Hydroxy-5-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanism of 2-Hydroxy-5-methylpyrazine, a heterocyclic compound of interest in various scientific domains. This document outlines the core chemical pathways, presents available quantitative data, details experimental protocols for related syntheses, and provides visual representations of the underlying chemical logic.

Core Formation Mechanisms: The Maillard Reaction and Directed Synthesis

The formation of this compound is primarily understood through two main contexts: its emergence as a product of the Maillard reaction and its targeted synthesis from specific precursors.

The Maillard Reaction Pathway

The Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars, is a significant source of pyrazines in thermally processed foods and other biological systems. While a definitive, step-by-step pathway exclusively for this compound is not extensively detailed in current literature, a plausible mechanism can be inferred from the established principles of pyrazine formation.

The key intermediates in this pathway are α-dicarbonyl compounds, such as methylglyoxal, which are formed from the degradation of sugars. These reactive dicarbonyls then condense with an amino source, typically an amino acid or ammonia, to form α-aminocarbonyls. The subsequent condensation of two α-aminocarbonyl molecules, or an α-aminocarbonyl with another reactive carbonyl species, leads to the formation of a dihydropyrazine ring, which then oxidizes to the aromatic pyrazine.

The formation of a hydroxy pyrazine specifically suggests a pathway involving the condensation of two α-dicarbonyl molecules with an amino source, such as ammonia.

Below is a diagram illustrating a proposed general pathway for the formation of pyrazines from Maillard reaction intermediates.

An In-Depth Technical Guide to the Maillard Reaction Pathway for 2-Hydroxy-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maillard reaction pathway leading to the formation of 2-Hydroxy-5-methylpyrazine, a heterocyclic compound of interest in various fields, including flavor chemistry and pharmaceutical research. This document details the key precursors, reaction mechanisms, experimental protocols, and data presentation relevant to the synthesis and characterization of this molecule.

Core Concepts: The Maillard Reaction and Pyrazine Formation

The Maillard reaction is a non-enzymatic browning reaction that occurs between an amino group (from an amino acid, peptide, or protein) and a carbonyl group (from a reducing sugar or other carbonyl compounds) upon heating. This complex cascade of reactions is responsible for the development of color and flavor in a wide variety of cooked foods. Pyrazines are a significant class of volatile compounds formed during the Maillard reaction, contributing to roasted, nutty, and toasted aromas.

The formation of substituted pyrazines, including this compound, involves the interaction of specific precursors and the progression through key intermediate stages.

The Genesis of this compound: A Proposed Pathway

The formation of this compound is primarily understood through the lens of the Reuben G. Jones synthesis, which describes the condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base.[1]

Key Precursors:

-

α-Dicarbonyl Compound: Methylglyoxal is the key α-dicarbonyl precursor for the carbon backbone of this compound.[1][2] Methylglyoxal is a common intermediate product in the Maillard reaction, formed from the degradation of sugars.[3][4]

-

Nitrogen Source: The nitrogen atoms in the pyrazine ring can be sourced from either an α-aminoamide or ammonia. For the synthesis of this compound, alanine amide is the most probable α-aminoamide precursor, providing both a nitrogen atom and the methyl group at the 5-position. Alternatively, the reaction can proceed with ammonia as the nitrogen source, with the methyl group originating from the methylglyoxal precursor.

Proposed Reaction Pathway:

The proposed pathway involves the condensation of methylglyoxal with a nitrogen source to form a dihydropyrazine intermediate, which then tautomerizes to the more stable aromatic 2-hydroxypyrazine.

Tautomerism of this compound:

It is crucial to note that 2-hydroxypyrazines exist in tautomeric equilibrium with their corresponding 2-pyrazinone form. In most conditions, the pyrazinone tautomer is the more stable and predominant form. Therefore, the final product is more accurately described as 5-methyl-2(1H)-pyrazinone.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the scientific literature detailing the yields of this compound from Maillard reaction model systems under varying conditions. However, studies on the formation of other pyrazines provide a basis for understanding the factors that would influence its formation.[5]

Table 1: Factors Influencing Pyrazine Formation (General)

| Parameter | Effect on Pyrazine Yield | Reference |

| Temperature | Generally increases with temperature, up to an optimal point. | [5] |

| pH | Alkaline conditions generally favor pyrazine formation. | [6] |

| Reactant Ratio | The molar ratio of α-dicarbonyl to amino compound significantly impacts yield. | |

| Water Activity | Lower water activity can promote the reaction. |

Further research is required to quantify the yield of this compound under controlled experimental conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound in a laboratory setting, based on established principles of Maillard reaction studies.

Synthesis in a Model System

This protocol describes a model system for the synthesis of this compound from methylglyoxal and alanine amide.

Materials:

-

Methylglyoxal (40% aqueous solution)

-

Alanine amide hydrochloride

-

Sodium hydroxide (NaOH)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Methanol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve alanine amide hydrochloride (e.g., 10 mmol) in 100 mL of 0.1 M phosphate buffer (pH 8.0).

-

Reaction Initiation: While stirring, add methylglyoxal (40% aqueous solution, e.g., 10 mmol) to the flask.

-

Heating: Heat the reaction mixture to a specific temperature (e.g., 100-140°C) under reflux for a defined period (e.g., 1-3 hours). The optimal temperature and time should be determined experimentally.

-

Extraction: After cooling to room temperature, extract the reaction mixture three times with 50 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature gradient program is typically used, for example, starting at 40°C, holding for 2 minutes, then ramping to 250°C at 5°C/min.

-

Injection: Splitless injection is often preferred for trace analysis.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Data Analysis: Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum or library data. The fragmentation pattern is key to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR and ¹³C NMR are standard. 2D NMR experiments like COSY and HSQC can be used for more detailed structural assignment.

-

Expected ¹H NMR Signals: Protons on the pyrazine ring, the methyl group, and the N-H proton (if in the pyrazinone form).

-

Expected ¹³C NMR Signals: Carbons of the pyrazine ring, the methyl group, and the carbonyl carbon (if in the pyrazinone form).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

References

- 1. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Flavour chemistry of methylglyoxal and glyoxal - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic routes for producing 2-Hydroxy-5-methylpyrazine, a significant heterocyclic compound with applications in flavor chemistry and as a potential building block in pharmaceutical synthesis. This document details established synthetic methodologies, presents quantitative data for reaction optimization, and includes detailed experimental protocols.

Core Synthesis Strategy: The Reuben G. Jones Reaction

The most direct and widely recognized method for synthesizing 2-hydroxypyrazines, including the 5-methyl derivative, is the Reuben G. Jones synthesis. This reaction involves the base-catalyzed condensation of a 1,2-dicarbonyl compound with an α-aminoamide.

Key Precursors:

-

1,2-Dicarbonyl Compound: For the synthesis of this compound, the key dicarbonyl precursor is Methylglyoxal (also known as pyruvaldehyde).

-

α-Aminoamide: The corresponding amino-functionalized precursor is Alaninamide , the amide derivative of the amino acid alanine.

The overall reaction proceeds through a cyclocondensation mechanism, forming the pyrazine ring. The reaction is typically carried out at low temperatures in an alkaline medium.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound from methylglyoxal and alaninamide is not extensively detailed in publicly available literature, a reliable experimental procedure can be adapted from established protocols for similar pyrazinone syntheses. The following is a representative protocol based on the principles of the Reuben G. Jones synthesis and related patented procedures.

Protocol: Synthesis of this compound via Cyclocondensation

Materials:

-

Methylglyoxal (40% aqueous solution)

-

Alaninamide hydrochloride

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with cooling bath (e.g., acetone/dry ice)

-

Thermometer

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve alaninamide hydrochloride (1.0 equivalent) in methanol.

-

Cool the solution to a temperature between -10°C and 0°C using a cooling bath.

-

In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in water.

-

Slowly add the sodium hydroxide solution to the cooled alaninamide hydrochloride solution via the dropping funnel, ensuring the temperature does not rise above 5°C.

-

To this basic solution, add a 40% aqueous solution of methylglyoxal (1.1 equivalents) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, and then let it slowly warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture to pH 6-7 with hydrochloric acid.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data and Reaction Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their typical ranges, derived from analogous syntheses.

| Parameter | Typical Value/Range | Notes |

| Temperature | -10°C to 5°C (initial) | Low temperature is crucial to control the exothermic reaction and minimize side products. |

| pH | > 10 (initial) | A strongly basic medium is required to deprotonate the amino group of the alaninamide. |

| Solvent | Methanol, Ethanol, Water | Methanol is commonly used to dissolve the reactants. |

| Reaction Time | 12 - 24 hours | Reaction time may vary based on temperature and reactant concentrations. |

| Stoichiometry | Near-equimolar amounts of methylglyoxal and alaninamide | A slight excess of the dicarbonyl compound is sometimes used. |

| Yield | 40-70% (expected) | Yields can be optimized by careful control of reaction parameters. |

Visualization of the Synthetic Pathway

The following diagrams illustrate the key reaction pathway and a conceptual experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

This guide provides a foundational understanding for the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity levels. Researchers are encouraged to consult the primary literature for more detailed studies on the Reuben G. Jones synthesis and its modern adaptations.

Olfactory threshold of 2-Hydroxy-5-methylpyrazine

An In-Depth Technical Guide on the Olfactory Threshold of Pyrazines with a Focus on 2-Hydroxy-5-methylpyrazine

This technical guide provides a comprehensive overview of the olfactory threshold of pyrazines, with a specific focus on the available data and methodologies relevant to this compound. This document is intended for researchers, scientists, and drug development professionals working in the fields of sensory science, flavor chemistry, and pharmacology.

Olfactory Threshold of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma of many foods and beverages, often associated with roasted, nutty, and earthy notes.[1][2] Their low odor thresholds make them important targets in flavor and fragrance research.[3]

Table 1: Olfactory Detection Thresholds of Selected Pyrazine Derivatives in Water

| Compound | Odor Detection Threshold (ppb in water) | Reference |

| 2-Methylpyrazine | 60,000 | [4] |

| 2-Ethylpyrazine | 6,000 | [4] |

| 2,3-Dimethylpyrazine | 2,500 | [4] |

| 2-Ethyl-5-methylpyrazine | 100 | [5] |

| 2-Ethyl-3-methoxypyrazine | 0.4-0.425 | [5] |

| 2-methoxy-3-methyl-5-(2-methylbutyl)pyrazine | 0.00001 | [3] |

| 5-isopentyl-2,3-dimethyl-pyrazine | 6.00 ppm (6000 ppb) | [3] |

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a critical aspect of sensory analysis. The following are detailed methodologies for key experiments cited in the literature for pyrazine analysis.

Gas Chromatography-Olfactometry (GC-O)

Gas chromatography-olfactometry (GC-O) is a powerful technique used to identify aroma-active compounds in a sample.[6][7] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7]

Experimental Workflow:

-

Sample Preparation: Volatile compounds are extracted from the sample matrix. This can be achieved through methods such as simultaneous distillation-extraction (SDE) or headspace solid-phase microextraction (HS-SPME).[8][9]

-

Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the column.

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS) for chemical identification, while the other is directed to an olfactometry port.

-

Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

-

Data Analysis: The data from the MS and the olfactometry port are combined to create an aromagram, which links specific chemical compounds to their corresponding odors.

3-Alternative Forced-Choice (3-AFC) Method

The 3-Alternative Forced-Choice (3-AFC) method is a widely used sensory test for determining detection thresholds.[6]

Experimental Protocol:

-

Panelist Selection and Training: A panel of assessors is selected and trained to recognize the specific odorant being tested.

-

Sample Preparation: A series of dilutions of the target compound in a suitable solvent (e.g., water or a dilute alcohol solution) is prepared.[6] The concentrations should span the expected threshold level.

-

Test Presentation: In each trial, three samples are presented to the panelist. Two of the samples are blanks (solvent only), and one contains the diluted odorant.[6] The position of the odorant-containing sample is randomized.

-

Panelist Task: The panelist is required to identify which of the three samples is different from the other two.

-

Data Analysis: The results from all panelists are collected, and the concentration at which 50% of the panelists can correctly identify the odorant-containing sample is determined to be the detection threshold.[10]

Olfactory Signaling Pathway

The perception of odor begins with the interaction of an odorant molecule with olfactory receptors in the nasal cavity. The following diagram illustrates the generally accepted signal transduction pathway for olfaction.

This guide provides a foundational understanding of the olfactory thresholds of pyrazines and the methodologies used for their determination. Further research is required to establish a definitive olfactory threshold for this compound. The provided data on related compounds and the detailed experimental protocols offer a strong starting point for such investigations.

References

- 1. leffingwell.com [leffingwell.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazines [leffingwell.com]

- 5. Odor Detection Thresholds & References [leffingwell.com]

- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 8. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]

- 9. imreblank.ch [imreblank.ch]

- 10. researchgate.net [researchgate.net]

Potential Biological Activity of 2-Hydroxy-5-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the potential biological activity of 2-Hydroxy-5-methylpyrazine. Due to a notable scarcity of direct research on this specific compound, this document supplements the available data with findings from closely related pyrazine derivatives to offer a broader perspective on its potential pharmacological profile. The guide includes available quantitative data, outlines general experimental protocols relevant to the field, and presents logical workflows for future research.

Introduction to this compound

This compound, a heterocyclic organic compound, belongs to the pyrazine family. Pyrazines are known for their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects. While many pyrazine derivatives have been extensively studied, this compound remains a largely unexplored molecule in the scientific literature. This guide aims to consolidate the limited existing data and provide a framework for future investigation into its potential therapeutic applications.

Quantitative Data

The available quantitative data for the biological activity of this compound is currently limited to acute toxicity.

Table 1: Acute Toxicity Data for this compound

| Compound | Test Species | Route of Administration | LD50 | Source |

| This compound | Mouse | Intraperitoneal | 1300 mg/kg | Toxicology and Applied Pharmacology, 1970 |

LD50: Median lethal dose.

Potential Biological Activities (Inferred from Related Pyrazine Derivatives)

Given the lack of specific studies on this compound, this section explores potential biological activities based on research conducted on structurally similar pyrazine compounds. It is crucial to note that these are potential areas for investigation and have not been confirmed for this compound itself.

Antimicrobial Activity

Numerous pyrazine derivatives have demonstrated antimicrobial properties. For instance, pyrazine carbohydrazide-based hydrazones have been evaluated for their antibacterial and antifungal activities.

Antioxidant Activity

Several studies have reported the antioxidant potential of pyrazine derivatives. These compounds may exert their effects through various mechanisms, including radical scavenging and metal chelation.

Cytotoxicity and Antitumor Potential

A study on pyrazine-2-diazohydroxide, a related compound, showed that its degradation product, 2-hydroxypyrazine, was not cytotoxic to A204 rhabdomyosarcoma cells[1]. This suggests that the core 2-hydroxypyrazine structure may have low intrinsic cytotoxicity. However, other pyrazine derivatives have been investigated for their antitumor activities.

Experimental Protocols

As specific experimental data for the biological activities of this compound are not available, this section provides generalized protocols for key assays that could be employed in future research.

Acute Toxicity (LD50) Determination (Intraperitoneal)

This protocol is a general guideline for determining the median lethal dose (LD50) of a substance administered intraperitoneally to mice.

Objective: To determine the single dose of this compound that is lethal to 50% of a test population of mice.

Materials:

-

This compound

-

Sterile vehicle (e.g., saline, DMSO)

-

Male and female mice (e.g., Swiss albino), typically 6-8 weeks old

-

Syringes and needles for intraperitoneal injection

-

Animal cages with appropriate bedding, food, and water

Procedure:

-

Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.

-

Animal Grouping: Randomly assign animals to different dose groups, including a control group receiving only the vehicle. Each group should consist of an equal number of male and female animals (typically 5-10 per group).

-

Administration: Administer a single intraperitoneal injection of the prepared dose to each animal.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for 14 days.

-

Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a specific cell line.

Materials:

-

Human cancer cell line (e.g., A549, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (concentration that inhibits 50% of cell growth).

Visualizations

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a logical workflow for the systematic investigation of the biological activities of a novel compound like this compound.

Caption: A logical workflow for the biological evaluation of this compound.

Future Directions and Conclusion

The biological activity of this compound remains a nascent field of study. The single available data point on its acute toxicity in mice provides a starting point for safety assessment. However, a significant research gap exists regarding its potential antimicrobial, antioxidant, anti-inflammatory, and antitumor activities.

Future research should focus on a systematic in vitro screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and in various antioxidant assays. Positive hits from these initial screens would warrant more in-depth mechanistic studies to elucidate the underlying signaling pathways.

References

A Comprehensive Review of Toxicological Data for 2-Hydroxy-5-methylpyrazine

Introduction

2-Hydroxy-5-methylpyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family. Pyrazines are widely found in nature and are significant contributors to the aroma and flavor of many cooked and roasted foods. Due to their organoleptic properties, numerous pyrazine derivatives are used as flavoring agents in the food industry. The safety of these substances is of paramount importance, and their toxicological profiles are evaluated by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA).

This technical guide summarizes the available toxicological data for pyrazines structurally related to this compound to provide a scientifically grounded safety assessment. The review covers repeated dose toxicity and genotoxicity, with detailed experimental protocols and a proposed metabolic pathway.

Toxicological Data (Read-Across Approach)

The toxicological data presented below is primarily based on studies conducted on 2-ethyl-3,(5 or 6)-dimethylpyrazine and other alkylated pyrazines, which are considered appropriate surrogates for this compound due to their structural similarity and predicted shared metabolic pathways.

Repeated Dose Oral Toxicity

A key study for assessing the subchronic oral toxicity of pyrazine derivatives is a 90-day feeding study in rats conducted with 2-ethyl-3,(5 or 6)-dimethylpyrazine.

Table 1: Summary of 90-Day Repeated Dose Oral Toxicity Study on a Structurally Related Pyrazine

| Test Substance | Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Reference |

| 2-ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 90 days | 12.5 mg/kg bw/day | Oser, 1969a (as cited in Burdock, 2008)[1][2] |

Genotoxicity

Genotoxicity studies are crucial for assessing the potential of a substance to cause genetic mutations or chromosomal damage. Data for structurally similar pyrazines from bacterial reverse mutation assays (Ames test) and in vitro chromosome aberration tests are summarized below.

Table 2: Summary of Genotoxicity Data for Structurally Related Pyrazines

| Assay | Test Substance/Group | Test System | Metabolic Activation (S9) | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Pyrazine derivatives | Salmonella typhimurium strains | With and without | Non-mutagenic | Ishidate et al., 1984[3][4][5][6][7] |

| In Vitro Chromosome Aberration Test | Pyrazine derivatives | Chinese Hamster Lung (CHL) cells | With and without | Some clastogenic potential noted for certain pyrazines at high concentrations | Ishidate et al., 1984[3][4][5][6][7] |

| General Toxicity Screening | Various pyrazine derivatives | Rats | Not applicable | No toxic effects at levels several hundred times probable human intake | Posternak et al., 1975[8][9] |

It is important to note that while some in vitro clastogenic activity has been observed for some pyrazines at high, cytotoxic concentrations, the overall weight of evidence from in vivo studies and their long history of safe use in food suggests a lack of genotoxic concern at current intake levels.[1]

Experimental Protocols

The following sections describe the detailed methodologies for the key types of toxicological studies cited, based on established OECD guidelines that are standard practice in the field.

90-Day Repeated Dose Oral Toxicity Study in Rodents (based on OECD Guideline 408)

This study is designed to characterize the potential adverse effects of a substance following prolonged and repeated oral exposure.

-

Test System: Albino rats, typically of the Sprague-Dawley or Wistar strain, are used. Animals are young and healthy, and are acclimated to laboratory conditions before the study begins.

-

Group Size: A minimum of 10 male and 10 female animals are used for each dose group and the control group.

-

Dose Administration: The test substance is administered orally, typically mixed in the diet, dissolved in drinking water, or by gavage. At least three dose levels (low, mid, and high) and a concurrent control group (receiving the vehicle only) are used. The highest dose is selected to induce some toxic effects but not mortality.

-

Duration: The study duration is 90 days.

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.

-

Body Weight and Food/Water Consumption: Body weight and food consumption are recorded weekly. Water consumption is also monitored.

-

Ophthalmological Examination: Eyes are examined before the start of the study and at termination.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological parameters (e.g., hemoglobin, hematocrit, red and white blood cell counts) and clinical biochemistry parameters (e.g., electrolytes, liver enzymes, kidney function tests).

-

Urinalysis: Urine is collected at termination for analysis of parameters such as volume, specific gravity, pH, protein, and glucose.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy, which includes examination of the external surface of the body, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

-

Organ Weights: The weights of major organs (e.g., liver, kidneys, brain, spleen, heart, adrenal glands, gonads) are recorded.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are preserved for microscopic examination. Tissues from the lower dose groups may also be examined if treatment-related effects are observed in the high-dose group.

-

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a test substance.

-

Test System: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The assay is performed both in the absence and presence of an exogenous metabolic activation system (S9 mix), which is typically derived from the liver of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254). This is to mimic mammalian metabolism, as some substances only become mutagenic after being metabolized.

-

Procedure:

-

Plate Incorporation Method: The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

-

Dose Levels: At least five different analyzable concentrations of the test substance are used, with appropriate vehicle and positive controls.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

In Vitro Mammalian Chromosome Aberration Test (based on OECD Guideline 473)

This in vitro assay is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes, are used.

-

Metabolic Activation: The test is conducted both with and without an S9 metabolic activation system.

-

Procedure:

-

Cell cultures are exposed to the test substance at several concentrations for a defined period.

-

Following exposure, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

-

The cells are then harvested, fixed, and stained.

-

-

Dose Levels: At least three analyzable concentrations of the test substance are tested, along with vehicle and positive controls. The highest concentration should induce some level of cytotoxicity.

-

Analysis: Metaphase cells are examined microscopically for chromosomal aberrations, including both structural (e.g., breaks, gaps, deletions, exchanges) and numerical aberrations. A sufficient number of metaphase spreads (typically 100-200 per concentration) are scored.

-

Evaluation: A test substance is considered to cause chromosome aberrations if it produces a concentration-dependent increase in the number of cells with aberrations or a reproducible and significant positive response at one or more concentrations.

Metabolism and Signaling Pathways

The metabolism of pyrazines generally proceeds through oxidation of the alkyl side chains and/or hydroxylation of the pyrazine ring, followed by conjugation and excretion.[10][11] The primary enzyme system involved in the initial oxidative metabolism is the cytochrome P450 (CYP) family of enzymes in the liver.

For this compound, the metabolic pathway is predicted to involve the following steps:

-

Phase I Metabolism: The methyl group at the 5-position is susceptible to oxidation by CYP enzymes to form a primary alcohol, which can be further oxidized to a carboxylic acid. The existing hydroxyl group at the 2-position may also influence the metabolic profile.

-

Phase II Metabolism: The hydroxyl group on the pyrazine ring and any newly formed hydroxyl or carboxyl groups can undergo conjugation reactions with glucuronic acid or sulfate to form more water-soluble metabolites.

-

Excretion: The resulting water-soluble conjugates are then readily excreted in the urine.

Proposed Metabolic Pathway for this compound

Caption: Proposed metabolic pathway of this compound.

Generalized Experimental Workflow for Toxicological Assessment

Caption: Generalized workflow for the toxicological assessment of a flavoring agent.

Conclusion

Based on a read-across approach from structurally similar pyrazine derivatives, this compound is not expected to pose a significant toxicological risk at the low levels of exposure typical for a flavoring agent. The available data on related pyrazines from repeated dose toxicity studies indicate a high NOAEL, and the weight of evidence from genotoxicity studies suggests a lack of mutagenic or clastogenic potential under in vivo conditions. The predicted metabolic pathway involves efficient detoxification through oxidation and conjugation, leading to the formation of water-soluble metabolites that are readily excreted. This comprehensive review provides a robust framework for the safety assessment of this compound for its intended use in food and other applications. Further studies on the specific compound could provide more definitive data but are likely to confirm the low toxicity profile of this class of compounds.

References

- 1. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Primary mutagenicity screening of food additives currently used in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary mutagenicity screening of food additives currently used in Japan | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Primary mutagenicity screening of food additives currently used in Japan. | Semantic Scholar [semanticscholar.org]

- 6. SciELO.org - Scientific Electronic Library Online [scielo.sld.cu]

- 7. scilit.com [scilit.com]

- 8. Toxicological tests on flavouring matters. II. Pyrazines and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicological tests on flavouring matters. II. Pyrazines and other compounds | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 10. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of Pyrazine-Based Compounds